3-(Chloromethyl)-2-isopropylpyridine

Catalog No.
S9077567
CAS No.
194151-95-6
M.F
C9H12ClN
M. Wt
169.65 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Chloromethyl)-2-isopropylpyridine

CAS Number

194151-95-6

Product Name

3-(Chloromethyl)-2-isopropylpyridine

IUPAC Name

3-(chloromethyl)-2-propan-2-ylpyridine

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

InChI

InChI=1S/C9H12ClN/c1-7(2)9-8(6-10)4-3-5-11-9/h3-5,7H,6H2,1-2H3

InChI Key

JEHHTKBBTSITNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC=N1)CCl

3-(Chloromethyl)-2-isopropylpyridine is an organic compound that belongs to the class of pyridines, characterized by a six-membered aromatic ring containing one nitrogen atom. The compound features a chloromethyl group at the third position and an isopropyl group at the second position of the pyridine ring. This unique structure contributes to its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry. The presence of both the chloromethyl and isopropyl groups provides a balance of steric hindrance and electrophilic character, making it a versatile intermediate for further chemical transformations.

, including:

  • Substitution Reactions: The chloromethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides, facilitating the formation of new derivatives.
  • Oxidation Reactions: The compound can be oxidized to yield pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.
  • Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives through reducing agents such as lithium aluminum hydride.

Research indicates that derivatives of 3-(Chloromethyl)-2-isopropylpyridine may exhibit significant biological activities. These include:

  • Antimicrobial Properties: Potential effectiveness against various bacterial strains.
  • Antifungal Activity: Some derivatives have shown promise in inhibiting fungal growth.
  • Anti-inflammatory Effects: Ongoing studies are exploring its role in developing anti-inflammatory agents.

The exact biological mechanisms and targets are still under investigation, but its reactivity allows for modifications that could enhance therapeutic potential.

The synthesis of 3-(Chloromethyl)-2-isopropylpyridine typically involves chloromethylation of 2-isopropylpyridine. Common methods include:

  • Chloromethylation Reaction: This reaction often employs chloromethyl methyl ether or paraformaldehyde in the presence of Lewis acid catalysts such as zinc chloride or aluminum chloride. Controlled conditions are essential to ensure selective product formation.
  • Industrial Production: In industrial settings, continuous flow processes may be used to improve efficiency and yield. Advanced catalytic systems and optimized reaction conditions enhance scalability while ensuring safety due to the hazardous nature of chloromethylation reactions .

3-(Chloromethyl)-2-isopropylpyridine serves as an intermediate in various applications, including:

  • Organic Synthesis: Used in creating complex organic molecules, particularly pharmaceuticals and agrochemicals.
  • Material Science: Its reactivity allows for modifications in polymers and the development of functionalized materials.
  • Medicinal Chemistry: Potential use in drug development due to its biological activity and ability to form diverse derivatives.

Interaction studies have focused on how 3-(Chloromethyl)-2-isopropylpyridine and its derivatives engage with biological targets. These interactions can influence enzyme activity or receptor binding, leading to various biological effects. Understanding these interactions is crucial for optimizing its use in therapeutic applications .

Several compounds share structural similarities with 3-(Chloromethyl)-2-isopropylpyridine, each with unique properties:

Compound NameKey FeaturesUniqueness
3-(Chloromethyl)pyridineLacks isopropyl group; more reactive due to reduced steric hindranceMore reactive nucleophile
4-IsopropylpyridineLacks chloromethyl group; limited reactivityLess versatile due to lack of electrophilic site
3-(Chloromethyl)-4-methylpyridineContains a methyl group instead of isopropylDifferent steric and electronic properties
2-(Chloromethyl)-3-isopropylpyridineSimilar structure but different position for chloromethyl groupVariation in reactivity based on substitution position

The uniqueness of 3-(Chloromethyl)-2-isopropylpyridine lies in its combination of both chloromethyl and isopropyl groups on the pyridine ring, providing a specific balance of reactivity and steric hindrance that enhances its utility as an intermediate in organic synthesis.

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Exact Mass

169.0658271 g/mol

Monoisotopic Mass

169.0658271 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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